molecular formula C4H3Cl2FO2 B6221954 2,2-dichloro-1-fluorocyclopropane-1-carboxylic acid CAS No. 2758000-72-3

2,2-dichloro-1-fluorocyclopropane-1-carboxylic acid

Cat. No. B6221954
CAS RN: 2758000-72-3
M. Wt: 173
InChI Key:
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Description

2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid (DCFCA), also known as dichlorofluorocyclopropane carboxylic acid, is an organic acid with a unique structure that has been used in a variety of scientific applications. DCFCA has a wide range of applications in the field of synthetic organic chemistry, including synthesis, polymerization, and catalytic reactions. It has also been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, DCFCA has been studied for its biochemical and physiological effects and its potential applications in laboratory experiments.

Scientific Research Applications

DCFCA has a wide range of scientific applications. It is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of polymers, catalytic reactions, and other organic reactions. DCFCA has also been studied for its potential applications in laboratory experiments.

Mechanism of Action

The mechanism of action of DCFCA is not fully understood. However, it is believed that the acid acts as a proton donor, which allows it to react with other molecules. This reaction is thought to be driven by the formation of hydrogen bonds between the acid and the other molecules. This reaction is believed to be responsible for the formation of the desired product in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCFCA have not been extensively studied. However, some studies have suggested that DCFCA may have an effect on the activity of enzymes, as well as on the metabolism of certain compounds. For example, DCFCA has been shown to inhibit the activity of the enzyme cyclooxygenase. In addition, DCFCA has been shown to inhibit the metabolism of certain compounds, such as the drug phenobarbital.

Advantages and Limitations for Lab Experiments

DCFCA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. In addition, DCFCA is non-toxic and has a low vapor pressure, which makes it safe to handle in the laboratory. However, DCFCA is also susceptible to hydrolysis, which can limit its usefulness in some experiments.

Future Directions

The potential applications of DCFCA are still being explored. In the future, DCFCA may be used in the synthesis of new pharmaceuticals, agrochemicals, and other compounds. It may also be used in the synthesis of polymers and catalytic reactions. Additionally, DCFCA may be studied for its potential applications in laboratory experiments. Finally, further research may be conducted to better understand the biochemical and physiological effects of DCFCA.

Synthesis Methods

DCFCA can be synthesized in a variety of ways. One method involves the reaction of 2,2-dichloro-1-fluorocyclopropane (DCFC) with an acid. This reaction produces DCFCA and a byproduct of hydrochloric acid. DCFC can be synthesized from 2,2-dichloro-1-fluorocyclopropane-1-oxide (DCFCO) by heating it in the presence of sulfuric acid. DCFCO is formed from the reaction of 1,1-dichloro-2-fluorocyclopropane-2-oxide (DCFCO2) with hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,2-dichloro-1-fluorocyclopropane-1-carboxylic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2-chloroacetic acid", "1,1-dichloroethane", "sodium fluoride", "sodium hydroxide", "diethyl ether", "concentrated sulfuric acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Conversion of 2-chloroacetic acid to 2-chloroacetic acid ethyl ester by reaction with ethanol and concentrated sulfuric acid.", "Step 2: Conversion of 2-chloroacetic acid ethyl ester to 2-chloro-1-ethoxyethane by reaction with sodium ethoxide.", "Step 3: Conversion of 2-chloro-1-ethoxyethane to 2,2-dichloro-1-ethoxyethane by reaction with 1,1-dichloroethane and sodium ethoxide.", "Step 4: Conversion of 2,2-dichloro-1-ethoxyethane to 2,2-dichloro-1-fluorocyclopropane by reaction with sodium fluoride in diethyl ether.", "Step 5: Conversion of 2,2-dichloro-1-fluorocyclopropane to 2,2-dichloro-1-fluorocyclopropane-1-carboxylic acid by reaction with sodium hydroxide and carbon dioxide in water.", "Step 6: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with diethyl ether." ] }

CAS RN

2758000-72-3

Molecular Formula

C4H3Cl2FO2

Molecular Weight

173

Purity

95

Origin of Product

United States

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